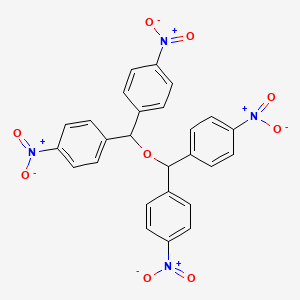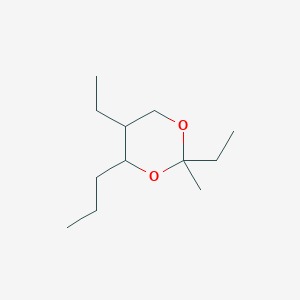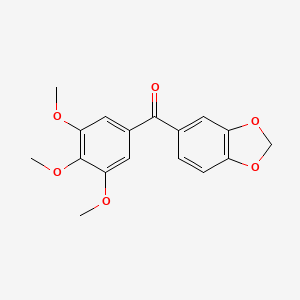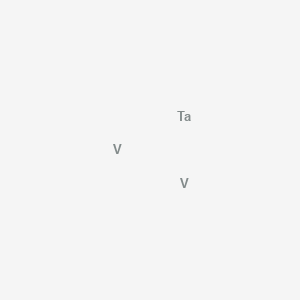
Tantalum--vanadium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tantalum–vanadium (1/2) is a compound formed by the combination of tantalum and vanadium in a 1:2 ratio. Both tantalum and vanadium are transition metals known for their unique properties and applications in various fields. Tantalum is highly resistant to corrosion and has excellent biocompatibility, making it useful in medical implants and electronics. Vanadium, on the other hand, is known for its ability to form stable compounds with multiple oxidation states, making it valuable in catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of tantalum–vanadium (1/2) can be achieved through various synthetic routes. One common method involves the reduction of tantalum pentachloride and vanadium pentachloride with lithium borohydride in tetrahydrofuran. This method produces tantalum boride and vanadium carbide, which can then be combined to form the desired compound .
Another method involves the mechanical alloying of tantalum and vanadium powders followed by microwave heating. This process involves mixing micron-sized tantalum and vanadium powders and subjecting them to high-energy ball milling. The resulting mixture is then heated in a microwave furnace to form the compound .
Industrial Production Methods
Industrial production of tantalum–vanadium (1/2) typically involves the carbothermal reduction of tantalum and vanadium oxides. This process involves mixing the oxides with carbon and heating the mixture in a high-temperature furnace. The carbon reduces the oxides to their respective metals, which then combine to form the compound .
化学反应分析
Types of Reactions
Tantalum–vanadium (1/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both tantalum and vanadium.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products
The major products formed from these reactions include tantalum oxide, vanadium oxide, tantalum metal, and vanadium metal. These products have various applications in materials science, catalysis, and electronics .
科学研究应用
Tantalum–vanadium (1/2) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Catalysis: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Materials Science: Tantalum–vanadium (1/2) is used in the development of advanced materials with unique properties, such as high strength and corrosion resistance.
Biomedicine: The compound’s biocompatibility makes it useful in medical implants and devices.
Energy Storage: Tantalum–vanadium (1/2) is being investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
作用机制
The mechanism of action of tantalum–vanadium (1/2) involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a catalyst by facilitating the transfer of electrons between reactants, thereby speeding up the reaction. In biomedicine, the compound’s biocompatibility and stability allow it to interact with biological molecules without causing adverse effects .
相似化合物的比较
Tantalum–vanadium (1/2) can be compared with other similar compounds, such as niobium–vanadium and tantalum–niobium. These compounds share similar properties due to their position in the periodic table and their ability to form stable compounds with multiple oxidation states .
Niobium–vanadium: This compound is similar to tantalum–vanadium (1/2) in terms of its catalytic properties and applications in materials science.
Tantalum–niobium: This compound shares many properties with tantalum–vanadium (1/2), including high strength and corrosion resistance.
Conclusion
Tantalum–vanadium (1/2) is a versatile compound with a wide range of applications in catalysis, materials science, biomedicine, and energy storage. Its unique properties, such as high strength, corrosion resistance, and biocompatibility, make it valuable in various fields. The compound’s ability to undergo various chemical reactions and form stable compounds with multiple oxidation states further enhances its utility in scientific research and industrial applications.
属性
CAS 编号 |
12067-68-4 |
|---|---|
分子式 |
TaV2 |
分子量 |
282.831 g/mol |
IUPAC 名称 |
tantalum;vanadium |
InChI |
InChI=1S/Ta.2V |
InChI 键 |
STQOGYGOERBIDF-UHFFFAOYSA-N |
规范 SMILES |
[V].[V].[Ta] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)


![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)

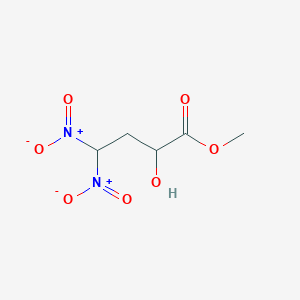
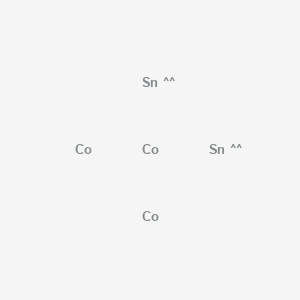
![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)

